molecular formula C20H21FN2O2 B11161670 1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide

1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11161670
M. Wt: 340.4 g/mol
InChI Key: LNPDLZWGIXMUNU-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Chemical Reactions Analysis

1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives, such as:

    1-(4-chlorophenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-bromophenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.

    1-(4-methylphenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C20H21FN2O2

Molecular Weight

340.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(2-propan-2-ylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21FN2O2/c1-13(2)17-5-3-4-6-18(17)22-20(25)14-11-19(24)23(12-14)16-9-7-15(21)8-10-16/h3-10,13-14H,11-12H2,1-2H3,(H,22,25)

InChI Key

LNPDLZWGIXMUNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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